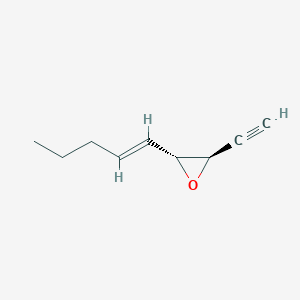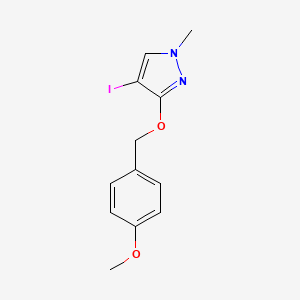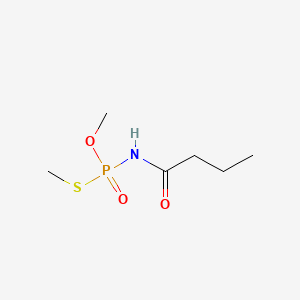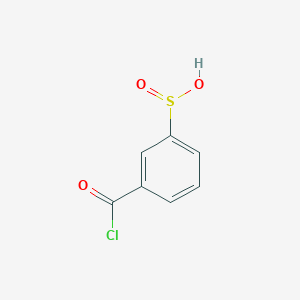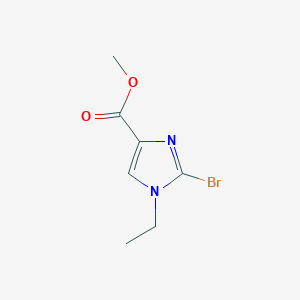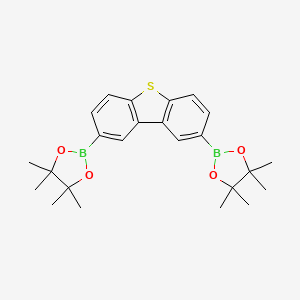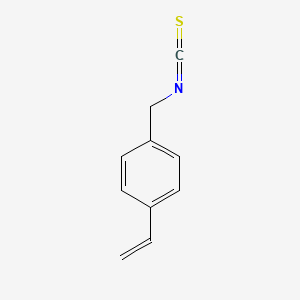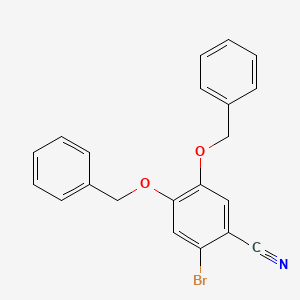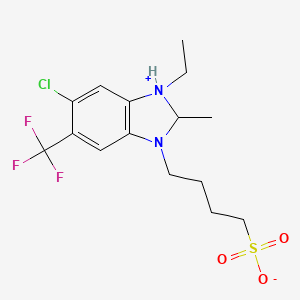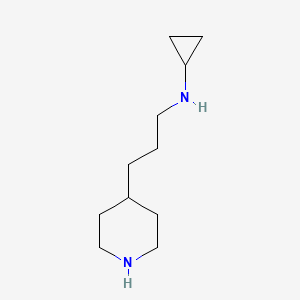
N-(3-(piperidin-4-yl)propyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-4-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a piperidine derivative. One common method is the reductive amination of cyclopropanone with 3-(piperidin-4-yl)propylamine under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(piperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .
Scientific Research Applications
N-(3-(piperidin-4-yl)propyl)cyclopropanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(piperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(piperidin-4-yl)propylamine: Used in the synthesis of various pharmaceuticals.
Cyclopropylamine: A key intermediate in organic synthesis.
Uniqueness
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(3-piperidin-4-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1(7-13-11-3-4-11)2-10-5-8-12-9-6-10/h10-13H,1-9H2 |
InChI Key |
ROOYDOUODGJLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


